![molecular formula C13H21NO2S B1488231 2-methyl-N,N-dipropylbenzenesulfonamide CAS No. 1468708-66-8](/img/structure/B1488231.png)
2-methyl-N,N-dipropylbenzenesulfonamide
Overview
Description
2-methyl-N,N-dipropylbenzenesulfonamide is an organic compound with the CAS Number: 1468708-66-8 . It has a molecular weight of 255.38 and is typically in liquid form .
Physical And Chemical Properties Analysis
2-methyl-N,N-dipropylbenzenesulfonamide is a liquid at room temperature . The compound has a molecular weight of 255.38 .Scientific Research Applications
HIV-1 Infection Prevention
2-Methyl-N,N-dipropylbenzenesulfonamide derivatives have been explored for their potential in preventing HIV-1 infection. Cheng De-ju (2015) discussed the synthesis of similar compounds, highlighting their potential use in drug development for targeting HIV-1 infection (Cheng De-ju, 2015).
Herbicidal Properties
This compound, known as oryzalin, exhibits herbicidal properties. A study by Gihaeng Kang et al. (2015) detailed its crystal structure, which is key to understanding its function as a herbicide (Kang, Kim, Jeon, & Kim, 2015).
Synthetic Chemistry and Drug Development
Various studies have examined the synthesis of related compounds for potential drug development. For instance, Huiliang Sun et al. (2008) researched novel chiral fluorinating agents, which are crucial in pharmaceutical synthesis (Sun, Liu, & Tang, 2008). Additionally, M. Abbasi et al. (2015) explored the antibacterial potential of synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides (Abbasi, Manzoor, Aziz‐ur‐Rehman, et al., 2015).
Antimycobacterial Agents
Satish R. Malwal et al. (2012) reported on 2,4-dinitrophenylsulfonamides with tunable SO(2) release profiles, demonstrating potent antimycobacterial properties against Mycobacterium tuberculosis (Malwal, Sriram, Yogeeswari, et al., 2012).
Anticancer Agents
Research into the development of anticancer agents has also incorporated 2-methyl-N,N-dipropylbenzenesulfonamide derivatives. For instance, J. Mun et al. (2012) investigated arylsulfonamide analogs as potential inhibitors of the HIF-1 pathway in cancer treatment (Mun, Jabbar, Devi, et al., 2012).
Antibacterial and Antifungal Activities
Xian-Long Wang et al. (2010) synthesized sulfanilamide-derived 1,2,3-triazoles with promising antibacterial and antifungal properties (Wang, Wan, & Zhou, 2010).
Safety and Hazards
The safety information available indicates that 2-methyl-N,N-dipropylbenzenesulfonamide has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively .
Future Directions
properties
IUPAC Name |
2-methyl-N,N-dipropylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-4-10-14(11-5-2)17(15,16)13-9-7-6-8-12(13)3/h6-9H,4-5,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDVBQXFLHEXKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N,N-dipropylbenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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